4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane
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Overview
Description
4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane is a complex organic compound that features a benzofuran ring fused with a thiazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The thiazepane ring can be synthesized through a series of reactions involving the formation of a thiazolidine intermediate, followed by ring expansion to form the thiazepane structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and various substituted benzofuran derivatives .
Scientific Research Applications
4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The thiazepane ring may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring structure and have similar biological activities.
Thiazepane derivatives: These compounds share the thiazepane ring structure and may have similar pharmacological properties.
Uniqueness
4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane is unique due to the combination of the benzofuran and thiazepane rings, which may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-6-16(8-11-18-10-1)7-4-13-2-3-15-14(12-13)5-9-17-15/h2-3,12H,1,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSISLHVWZOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CCC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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